Etofenamate-d4 Stearate
Description
Properties
Molecular Formula |
C₃₆H₄₈D₄F₃NO₅ |
|---|---|
Molecular Weight |
639.82 |
Synonyms |
2-[[3-(Trifluoromethyl)phenyl-]amino]-benzoic Acid-d4 2-[2-[(1-Oxooctadecyl)oxy]ethoxy]ethyl Ester |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Etofenamate D4 Stearate
Precursor Synthesis and Deuterium (B1214612) Incorporation Strategies
The foundational step in the synthesis of Etofenamate-d4 Stearate (B1226849) is the preparation of the deuterated core structure, Etofenamate-d4. This involves the synthesis of a deuterated anthranilate derivative, which is a key intermediate.
The synthesis of deuterated anthranilate derivatives, the backbone of the etofenamate (B1671710) molecule, can be approached through several methods. One common strategy involves the hydrogen-deuterium (H/D) exchange reaction on a pre-existing anthranilic acid or aniline (B41778) derivative. rsc.org This method is advantageous as it allows for the direct incorporation of deuterium without the need for a complete de novo synthesis of the aromatic ring. rsc.org The use of deuterated water (D₂O) as the deuterium source is both cost-effective and readily available. researchgate.net
The synthesis of deuterated amine compounds can also be achieved by reacting a non-deuterated compound containing a C-N-X structural element (where X can be nitroso, nitro, hydroxy, etc.) in the presence of a deuterium source like heavy water or deuterated alcohol. google.com For instance, the reduction of a nitro-anthranilate precursor in the presence of a deuterium source can lead to a deuterated anthranilate.
Achieving regioselectivity—the precise placement of deuterium atoms on the aromatic ring—is crucial for synthesizing specifically labeled compounds like Etofenamate-d4. Several advanced techniques are available for this purpose:
Metal-Catalyzed H/D Exchange: Transition metals are often employed to catalyze the site-selective H/D exchange on aromatic compounds. rsc.org Silver-catalyzed deuteration, for example, has been shown to be effective for electron-rich arenes and heteroarenes using D₂O as the deuterium source under neutral and mild conditions. rsc.orgscispace.com This method can achieve high levels of deuterium incorporation at specific positions, such as the ortho and/or para positions relative to an activating group like an amine. researchgate.net Iridium complexes have also been utilized for specific deuterium incorporation in aromatic substrates. mdpi.com
Acid/Base Promoted H/D Exchange: The electronic properties of substituents on the aromatic ring can direct the position of deuteration in acid or base-promoted reactions. rsc.org For electron-rich aromatic compounds, such as those containing amine groups like anthranilates, electrophilic aromatic substitution with a deuterium source can be facilitated. acs.org Catalytic amounts of specific reagents like hexafluorophosphate (B91526) (PF₆⁻) in deuterated solvents can promote high-yield deuterium incorporation under ambient conditions. researchgate.net
Photocatalytic Deuteration: Emerging techniques involve the use of organic photocatalysts to achieve highly regioselective deuteration. chemrxiv.org For example, thioxanthone or anthraquinone (B42736) derivatives can catalyze the H/D exchange at specific C-H bonds under light irradiation, offering a high degree of control over the deuteration site. chemrxiv.org
Esterification Chemistry for Stearate Moiety Attachment
Once the deuterated Etofenamate-d4 precursor is synthesized, the next critical step is the attachment of the long-chain stearate moiety via an esterification reaction.
The formation of a stearate ester from the hydroxyl group of Etofenamate-d4 and stearic acid can be accomplished through several established reaction pathways:
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method where a carboxylic acid (stearic acid) and an alcohol (Etofenamate-d4) react in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing the water byproduct. mdpi.comacs.org
Enzyme-Catalyzed Esterification: Lipases are enzymes that can catalyze esterification reactions under milder conditions than traditional chemical methods. mdpi.com This biocatalytic approach is increasingly popular due to its high selectivity and environmentally friendly nature. nih.gov Lipases from various sources, such as Candida rugosa, have been successfully used to synthesize alkyl stearates. mdpi.com
Metal Salt-Catalyzed Esterification: Various metal salts can act as Lewis acid catalysts for the esterification of long-chain fatty acids. Ferric chloride hexahydrate (FeCl₃·6H₂O) and various zinc(II) salts have proven to be effective catalysts for this transformation, often under solvent-free conditions. acs.orgacs.org
Fatty acyl-CoAs, which are fatty acids esterified with coenzyme A (CoA), are key intermediates in many biological esterification reactions, highlighting the natural precedent for such transformations. nih.govspringermedizin.de
The efficiency of the esterification reaction is highly dependent on the reaction conditions. Optimization studies often focus on several key parameters to maximize the yield of the desired ester.
Key influencing factors include the alcohol-to-stearic acid molar ratio and the amount of catalyst used. doaj.org For instance, in the synthesis of methyl and ethyl stearate, molar ratios of alcohol to stearic acid as high as 20:1 were found to be optimal. doaj.org Other critical variables that are often optimized include reaction time and temperature. mdpi.com The use of high-shear mixing has also been shown to significantly intensify the esterification process, drastically reducing reaction times. rsc.org
Below is a table summarizing optimized conditions from various studies on stearate ester synthesis.
| Parameter | Optimized Condition | Yield (%) | Reference |
| Methanol (B129727) to Stearic Acid Molar Ratio | 20:1 | 92.67 | doaj.org |
| Ethanol to Stearic Acid Molar Ratio | 20:1 | 98.65 | doaj.org |
| Glucose to Stearic Acid Molar Ratio | 1:2 | 87.2 | nih.gov |
| Reaction Temperature (Methyl Stearate) | 90 °C | 92.67 | doaj.org |
| Reaction Temperature (Ethyl Stearate) | 60 °C | 98.65 | doaj.org |
| Reaction Temperature (Glucose Stearate) | 40 °C | 87.2 | nih.gov |
| Catalyst Loading (Methyl Stearate) | 4 wt.% | 92.67 | doaj.org |
| Catalyst Loading (Ethyl Stearate) | 5 wt.% | 98.65 | doaj.org |
| Reaction Time (Methyl Stearate) | 5.91 hours | 92.67 | doaj.org |
| Reaction Time (Ethyl Stearate) | 5 hours | 98.65 | doaj.org |
This table presents a selection of optimized parameters for different stearate ester syntheses and may not be directly transferable to Etofenamate-d4 Stearate synthesis without specific experimental validation.
Purification and Isolation Protocols for High-Purity this compound
The final stage in the synthesis is the purification of this compound to remove unreacted starting materials, catalysts, and any byproducts. Given the nature of the compound—a deuterated, long-chain fatty acid ester—a combination of purification techniques is typically employed.
Chromatographic Methods: Flash silica (B1680970) gel chromatography is a highly effective method for purifying organic compounds. nih.gov The crude reaction mixture is loaded onto a silica gel column, and a solvent system of appropriate polarity is used to elute the components at different rates, allowing for the separation of the desired product. For very long-chain polyunsaturated fatty acids and their derivatives, this has proven to be an effective purification strategy. nih.gov
Extraction and Washing: Liquid-liquid extraction is commonly used to perform an initial cleanup of the reaction mixture. For example, the product can be extracted into an organic solvent, which is then washed with aqueous solutions (such as water and brine) to remove water-soluble impurities and catalyst residues. acs.org
Centrifugation and Filtration: In cases where one component precipitates out of solution, centrifugation followed by filtration can be an effective separation method. nih.gov This is particularly useful for separating the product from solid catalysts or byproducts.
Evaporation: After extraction or chromatography, the solvent is removed, typically under reduced pressure using a rotary evaporator, to yield the purified product. acs.organsto.gov.au
For deuterated compounds, it is crucial to confirm the level of deuterium incorporation in the final product, often using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govansto.gov.au
Scale-Up Considerations for Laboratory and Research Applications
The transition from a small-scale laboratory synthesis of this compound to a larger, research-level production necessitates careful consideration of several factors to ensure efficiency, safety, and product quality. The multi-step nature of the proposed synthesis, involving the initial formation of Etofenamate-d4 followed by its esterification, presents distinct challenges at each stage when scaling up.
A plausible synthetic route for this compound would first involve the synthesis of Etofenamate-d4. This can be conceptualized based on known methods for preparing the non-deuterated parent compound, Etofenamate. One such method involves the reaction of flufenamic acid with 2-(2-chloroethoxy)ethanol. To introduce the deuterium labels, a deuterated precursor would be required. Following the synthesis of Etofenamate-d4, the final step would be an esterification reaction with stearic acid or an activated derivative thereof.
Key Scale-Up Considerations:
Reaction Conditions: The temperature control during the synthesis is critical. For instance, in the preparation of the parent compound etofenamate, specific temperature ranges (e.g., cooling to 5-10°C during the addition of an activator and then warming to 30-40°C for the main reaction) are crucial for minimizing side-product formation. google.com On a larger scale, maintaining uniform temperature throughout a larger reaction vessel becomes more challenging and may require specialized heating/cooling systems to manage exothermic or endothermic processes effectively.
Solvent Selection and Handling: The choice of solvent is pivotal for reaction efficiency, product solubility, and ease of downstream processing. Non-protic organic solvents are often employed. google.com When scaling up, the volume of solvent increases significantly, raising concerns about cost, flammability, and disposal. The process of solvent removal, typically through evaporation under reduced pressure, also requires larger and more robust equipment to handle the increased volumes efficiently and safely. google.com
Purification and Impurity Profile: Column chromatography, which is often feasible for small-scale laboratory purification, can become impractical and costly at larger scales. Alternative purification methods such as recrystallization or distillation may need to be developed and optimized. The impurity profile must be carefully monitored, as byproducts that are negligible at a small scale can become significant at a larger scale. For instance, the presence of unreacted starting materials or byproducts from side reactions can complicate purification and affect the final product's purity.
Process Safety: The handling of larger quantities of reagents, some of which may be hazardous (e.g., thionyl chloride as a potential activator), requires a thorough safety assessment. google.com Appropriate personal protective equipment, containment strategies, and emergency procedures must be in place.
Interactive Data Table: Hypothetical Scale-Up Parameters
| Parameter | Laboratory Scale (e.g., 1-5 g) | Research Scale (e.g., 50-100 g) | Key Considerations for Scale-Up |
| Reactant Stoichiometry | Minor excesses may be used to drive reaction to completion. | Precise control needed to minimize cost and downstream purification challenges. | Accurate weighing and dispensing systems. |
| Temperature Control | Simple heating mantles or ice baths. | Jacketed glass reactors with automated temperature control. | Efficient heat transfer to avoid localized hot spots or overcooling. |
| Mixing | Magnetic stir bars. | Overhead mechanical stirrers with optimized impeller design. | Ensuring homogeneity in a larger volume to maintain consistent reaction rates. |
| Purification Method | Flash column chromatography. | Recrystallization, distillation, or preparative HPLC. | Solubility studies, solvent screening, and optimization of crystallization conditions. |
| Solvent Volume | Milliliters to a few liters. | Several to tens of liters. | Solvent recovery systems, waste management, and safety protocols for handling large volumes of flammable liquids. |
The synthesis of this compound for research applications is often performed as a custom synthesis, indicating that it is not a routinely manufactured compound. simsonpharma.comsimsonpharma.comsimsonpharmauat.comsimsonpharma.com This underscores the specialized nature of its preparation, where the scale-up process must be carefully managed to achieve the desired quantity and high purity required for its use as an internal standard. The molecular formula of this compound is C36H48D4F3NO5, and its molecular weight is 639.82 g/mol . simsonpharma.compharmaffiliates.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation
To fully characterize Etofenamate-d4 Stearate (B1226849), a series of NMR experiments would be essential.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum would be crucial for confirming the structure of the molecule. The spectrum of the non-deuterated Etofenamate (B1671710) Stearate would show characteristic signals for the aromatic protons, the protons of the ethoxyethyl group, and the long alkyl chain of the stearate moiety. For Etofenamate-d4 Stearate, the key difference would be the absence of signals corresponding to the four deuterated positions on the benzoate (B1203000) ring. The integration of the remaining proton signals would be expected to align with the number of protons in the rest of the molecule. For instance, the stearate chain would exhibit a characteristic triplet for the terminal methyl group around 0.88 ppm and a large multiplet for the methylene (B1212753) groups between approximately 1.25 and 1.63 ppm. hmdb.ca The protons on the ethoxyethyl chain would appear as distinct triplets and multiplets in the region of 3.6 to 4.4 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. The spectrum would show signals for the carbonyl carbons of the ester groups, the aromatic carbons, the carbons of the ethoxyethyl linker, and the carbons of the stearate chain. The signals for the deuterated carbons on the benzoate ring would be expected to show a characteristic splitting pattern due to carbon-deuterium coupling and would have significantly lower intensity compared to the protonated carbons.
Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Labeling Position Verification
A ²H NMR experiment would be the definitive method to confirm the positions of the deuterium labels. This technique would show signals only for the deuterium atoms, and their chemical shifts would directly correspond to the positions of deuteration on the aromatic ring of the etofenamate moiety. This analysis is critical for verifying the isotopic purity and the precise location of the deuterium labels.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment
Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, helping to trace the connectivity within the ethoxyethyl and stearate chains.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different structural fragments, such as connecting the stearate and etofenamate moieties through the ethoxyethyl linker.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be employed to determine the exact mass of the this compound molecule with high precision. This measurement would serve to confirm the elemental composition of C₃₆H₄₈D₄F₃NO₅. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would be expected from the cleavage of the ester linkages and within the etofenamate and stearate moieties. The presence of the four deuterium atoms would result in a 4-mass-unit shift in the molecular ion peak and in any fragments containing the deuterated benzoate ring compared to the non-deuterated analog. arizona.edulibretexts.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Deuterium Labeling Location
In an MS/MS experiment, the this compound molecule (C₃₆H₄₈D₄F₃NO₅, Mol. Wt.: 639.82) would be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. pharmaffiliates.comsimsonpharma.com This precursor ion is then isolated and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting mass spectrum provides a fragmentation fingerprint of the molecule. uakron.edunelsonlabs.com
The fragmentation pathway can be predicted based on the known fragmentation of etofenamate and long-chain esters. benchchem.comnih.gov Key cleavages would be expected at the ester and ether linkages.
Loss of the Stearate Group: A primary fragmentation would involve the cleavage of the ester bond, leading to the loss of the stearic acid moiety and formation of a fragment corresponding to the protonated Etofenamate-d4 core.
Fragmentation of the Etofenamate Core: The Etofenamate-d4 portion would likely undergo fragmentation similar to the unlabeled compound, including the characteristic loss of the hydroxyethoxyethyl group. benchchem.com
Confirmation of Deuterium Labeling: The key diagnostic feature would be the mass-to-charge ratio (m/z) of fragments containing the benzoate ring. These fragments would exhibit a mass shift of +4 Da compared to the corresponding fragments from unlabeled Etofenamate Stearate, definitively confirming the location of the deuterium labels on this specific ring. nih.gov For instance, the fragment corresponding to the benzoate-d4-trifluoromethylaniline core would be observed at a higher m/z value, providing unambiguous evidence of the labeling site.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion | Description of Loss | Significance |
| 640.8 [M+H]⁺ | 374.4 | Loss of Stearic Acid (C₁₈H₃₆O₂) | Confirms the ester conjugate structure. |
| 640.8 [M+H]⁺ | 285.2 | Stearic Acid Cation [C₁₈H₃₅O₂]⁺ | Identifies the fatty acid moiety. |
| 374.4 | 297.2 | Loss of Hydroxyethoxy Group (C₂H₅O₂) | Characteristic fragmentation of the Etofenamate core. |
| 374.4 | 283.2 | Loss of Diethylene Glycol Moiety (C₄H₈O₂) | Cleavage of the ether linkage. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. unipi.it While this compound itself has a high molecular weight (639.82 g/mol ) and low volatility, GC-MS can be applied to its analysis, often following a chemical derivatization step to increase volatility. simsonpharma.comresearchgate.net
In metabolic studies, GC-MS has been used to identify fatty acid conjugates of etofenamate after isolation and purification. nih.gov For quantitative analysis of this compound or its unlabeled analogue, the molecule would typically be hydrolyzed, and the resulting stearic acid would be derivatized to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) prior to GC-MS analysis. unipi.itresearchgate.net Etofenamate-d4 itself is intended for use as an internal standard in GC- or LC-MS assays, a principle that extends to its stearate conjugate for the quantification of the endogenous metabolite. caymanchem.comlabclinics.com
The mass spectrometer detector provides high specificity, allowing for the differentiation of the analyte from complex biological matrix components. unipi.it
Table 2: Illustrative GC-MS Parameters for Analysis of Derivatized Stearic Acid from this compound
| Parameter | Typical Setting | Purpose |
| Column | HP-5MS (or equivalent) | Provides separation based on boiling point and polarity. unipi.it |
| Injector Temperature | 280 °C | Ensures volatilization of the derivatized analyte. researchgate.net |
| Oven Program | Temperature gradient (e.g., 80°C to 280°C) | Separates different fatty acid derivatives. researchgate.net |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. researchgate.net |
| Ionization Mode | Electron Impact (EI) | Provides reproducible fragmentation patterns for library matching. unipi.it |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes. unipi.it |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of nonvolatile and thermally labile compounds like this compound. psu.edu This technique does not typically require derivatization, allowing for direct analysis of the intact molecule from biological matrices. waters.com Etofenamate-d4 is explicitly designed for use as an internal standard in LC-MS methods to ensure accurate quantification by correcting for variations during sample preparation and analysis. caymanchem.comveeprho.com
The LC system, typically using a reverse-phase column (e.g., C18), separates the compound from other matrix components based on its hydrophobicity. nih.gov The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used to generate ions of the intact molecule (e.g., [M+H]⁺) with minimal fragmentation. nih.gov These precursor ions are then fragmented in the collision cell, and specific product ions are monitored (Selected Reaction Monitoring, SRM), providing exceptional sensitivity and selectivity for quantification. unitn.it
This approach is widely used in pharmacokinetic studies to measure the concentration of drugs and their metabolites in plasma, tissue, and other biological fluids. waters.com
Table 3: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| LC Column | C18 Reverse-Phase | Separates the analyte based on its high lipophilicity. nih.gov |
| Mobile Phase | Acetonitrile (B52724)/Water with Formic Acid (Gradient) | Elutes the analyte from the column. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺. nih.gov |
| MS/MS Transition | e.g., m/z 640.8 → 374.4 | Specific precursor-to-product ion transition for quantification. |
| Internal Standard | A related isotopically labeled compound | Ensures accuracy and precision of quantification. veeprho.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Both Infrared (IR) and Raman spectroscopy are valuable for identifying the various functional groups within the this compound molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands:
Ester Carbonyl (C=O) Stretch: A strong, sharp peak around 1735-1750 cm⁻¹ is expected from the two ester groups.
Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region would indicate the presence of the two aromatic rings.
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region would correspond to the C-O stretching of the ester and ether linkages.
N-H Stretch: A peak around 3300-3400 cm⁻¹ would be present due to the secondary amine group.
Aliphatic C-H Stretch: Strong absorptions between 2850-2960 cm⁻¹ arise from the long stearate alkyl chain.
C-F Stretch: Strong bands associated with the -CF₃ group would appear in the 1100-1400 cm⁻¹ region.
C-D Stretch: The presence of deuterium on the benzoate ring would give rise to C-D stretching vibrations around 2100-2300 cm⁻¹, a region that is typically clear of other fundamental vibrations, providing a distinct marker for the isotopic labeling.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds.
C-H Stretching: The C-H stretching region (2800-3100 cm⁻¹) would be very prominent due to the numerous CH₂ and CH₃ groups in the stearate chain and the aromatic rings. researchgate.net
Aromatic Ring Vibrations: The aromatic rings would show characteristic "ring-breathing" modes.
Functional Groups: While IR is often better for polar groups, Raman can also detect carbonyl and ether functionalities. The study of stearic acid and its derivatives by Raman spectroscopy is well-documented. spectroscopyonline.com
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
| Ester C=O | IR | ~1740 |
| Aliphatic C-H | IR / Raman | 2850 - 2960 |
| Aromatic C=C | IR / Raman | 1450 - 1600 |
| C-D (Aromatic) | IR / Raman | ~2200 |
| N-H | IR | ~3350 |
| C-O (Ether/Ester) | IR | 1000 - 1300 |
| C-F (CF₃) | IR | 1100 - 1400 |
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
For a complex, flexible molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. The long, flexible stearate chain can inhibit the formation of a well-ordered crystal lattice. A review of the available scientific and patent literature did not yield any specific reports of the single-crystal X-ray structure of this compound. googleapis.comgoogle.comgoogleapis.com
If such data were available, it would offer unparalleled insight into the molecule's solid-state conformation, including the orientation of the stearate chain relative to the etofenamate core and the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that dictate the crystal packing.
Chromatographic Techniques for Separation, Quantification, and Purity Assessment
Gas Chromatography (GC) Method Development and Validation
Gas chromatography is a viable alternative for the analysis of Etofenamate-d4 Stearate (B1226849), provided the compound exhibits sufficient volatility and thermal stability. Given its high molecular weight and ester structure, careful method development is required. The European Pharmacopoeia mentions GC-FID for analyzing impurities in the active ingredient etofenamate (B1671710). phytolab.com
Derivatization is a common strategy in GC to increase the volatility and thermal stability of analytes. For a compound that is already an ester, such as Etofenamate-d4 Stearate, derivatization may not be necessary if it can be volatilized without degradation. However, if the parent etofenamate molecule were being analyzed, which contains a free carboxylic acid group after potential hydrolysis, esterification (e.g., to form a methyl ester) would be required to reduce its polarity and improve its chromatographic behavior. sigmaaldrich.comrestek.com
For this compound itself, the primary concern is its high boiling point due to the long stearate chain. If direct injection leads to peak tailing or degradation, a derivatization step targeting other functional groups could theoretically be employed, though it is less common for a molecule of this type. The focus would more likely be on optimizing the GC inlet and column conditions.
The choice of capillary column is crucial for the successful GC separation of high-molecular-weight esters.
Capillary Column Selection: For analyzing large, relatively non-polar molecules like stearate esters, a short, thin-film capillary column is often preferred to facilitate elution at lower temperatures and reduce analysis time. nih.gov
Low-Polarity Phases: A column with a low-polarity phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, SLB-5ms), is a common starting point. sigmaaldrich.com These columns separate compounds primarily based on boiling point.
High-Temperature Phases: Given that long-chain wax esters require high elution temperatures, specialized high-temperature stable columns may be necessary. nih.gov Some methods for analyzing intact steryl esters, which are structurally similar large esters, use columns capable of operating up to 390°C. nih.govnih.gov
Polar Phases: For separating esters with varying degrees of unsaturation or complex mixtures, more polar columns like those with cyanopropyl (e.g., TR-FAME) or polyethylene (B3416737) glycol (PEG, Carbowax) phases are used, though their thermal stability must be considered. restek.comthermofisher.com
Temperature Programming: A programmed temperature ramp is essential for analyzing compounds with a wide range of boiling points, including this compound and its potential impurities. A typical program would start at a relatively low temperature to focus the analytes at the head of the column, followed by a ramp to a high final temperature to ensure the elution of the high-boiling-point stearate ester. sigmaaldrich.comnih.gov
Table 2: General GC Method Parameters for High-Molecular-Weight Ester Analysis
| Parameter | Condition | Reference |
| Instrumentation | GC-MS or GC-FID | phytolab.comsigmaaldrich.com |
| Column | DB-1 HT or SLB-5ms (e.g., 15-30 m x 0.25 mm, 0.10-0.25 µm film thickness) | sigmaaldrich.comnih.gov |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) | sigmaaldrich.com |
| Injector | Split/Splitless, heated (e.g., 300-390°C) | nih.gov |
| Temperature Program | Initial: 70-120°C, hold for 2 minRamp: 5-15°C/min to 390°CFinal Hold: 5-10 min | sigmaaldrich.comnih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | phytolab.comnih.gov |
Thin-Layer Chromatography (TLC) for Qualitative Assessment and Pre-Purification
Thin-Layer Chromatography (TLC) serves as a versatile and rapid analytical technique for the qualitative assessment of Etofenamate. bjbms.org Its application is crucial for identifying the compound, differentiating it from its metabolites, and monitoring the progress of chemical reactions or the stability of the drug under various conditions. nih.govresearchgate.netscispace.comijpsonline.com TLC is particularly valuable in early-stage product development and for in-process controls due to its simplicity and speed. jrespharm.com
The fundamental principle of TLC in analyzing Etofenamate involves the separation of the compound from a mixture based on the differential partitioning of components between a stationary phase (typically a silica (B1680970) gel plate) and a liquid mobile phase. bjbms.org This separation allows for the effective visualization of Etofenamate and any impurities or degradation products present in a sample.
In research settings, TLC has been employed as a crucial pre-purification step for complex biological samples. For instance, when determining Etofenamate levels in plasma or organ homogenates, TLC is used to isolate the compound of interest from the matrix before quantification by more sensitive techniques like gas-liquid chromatography. nih.gov This preliminary cleanup is essential for removing interfering substances that could compromise the accuracy of the subsequent quantitative analysis. High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC offering better resolution and sensitivity, has also been reported for stability studies of Etofenamate. researchgate.netscispace.comijpsonline.com
The results of a TLC analysis are typically visualized under UV light (at 254 nm and/or 366 nm) or by spraying with a suitable chemical reagent that reacts with the separated compounds to produce colored spots. bjbms.orgnih.gov The position of the spot corresponding to Etofenamate, represented by its Retention factor (Rf) value, can be compared to that of a standard reference to confirm its identity.
Table 1: Illustrative TLC System Parameters for Etofenamate Analysis
| Parameter | Description | Purpose |
| Stationary Phase | Silica gel 60 F254 plates | Provides a polar surface for the separation process. The fluorescent indicator (F254) allows for visualization of UV-active compounds like Etofenamate under 254 nm UV light. |
| Mobile Phase | A mixture of non-polar and slightly polar solvents (e.g., cyclohexane-ethyl acetate (B1210297) or toluene-ether) | The solvent system is chosen to achieve optimal separation between Etofenamate and its potential impurities or metabolites. The polarity is adjusted to ensure appropriate migration of the analyte on the plate. bjbms.org |
| Application | Sample and standard solutions are spotted onto the plate. | To apply a small, concentrated amount of the mixture to be analyzed. |
| Development | The plate is placed in a closed chamber saturated with the mobile phase. | The mobile phase ascends the plate via capillary action, separating the components of the sample. |
| Visualization | The dried plate is observed under UV light (254 nm / 366 nm) or sprayed with a visualizing reagent. | To detect the separated spots. Etofenamate itself is UV-active, and derivatization can be used for enhanced detection or to identify metabolites. nih.gov |
| Assessment | The Rf value of the sample spot is compared to the standard. | Qualitative identification of Etofenamate and assessment of purity based on the presence of additional spots. |
Development of Analytical Quality by Design (aQbD) Approaches for Method Robustness
Analytical Quality by Design (aQbD) is a systematic, science- and risk-based approach to developing analytical methods that ensures predefined objectives are met throughout the method's lifecycle. sciencescholar.uslcms.czneliti.com For Etofenamate, aQbD principles have been applied to the development of robust High-Performance Liquid Chromatography (HPLC) methods, moving away from the traditional "one factor at a time" (OFAT) approach. scispace.comnih.gov The goal is to build quality, reliability, and robustness into the analytical method from the outset. sciencescholar.usnih.gov
The aQbD process for an Etofenamate assay method begins with defining the Analytical Target Profile (ATP) . lcms.cz The ATP is a prospective summary of the performance characteristics that the analytical method must achieve to be considered fit for its intended purpose, including aspects like accuracy, precision, and robustness. lcms.cznih.gov
Following the ATP definition, a risk assessment is performed to identify method variables that could potentially impact the results. sciencescholar.usnih.gov For an RP-HPLC method for Etofenamate, these Critical Method Variables (CMVs) often include factors related to the mobile phase and instrument parameters. scispace.comnih.gov
Table 2: Critical Method Variables (CMVs) Investigated in aQbD for Etofenamate HPLC Method
| Critical Method Variable (CMV) | Investigated Range | Potential Impact on Method Performance | Reference |
| pH of Aqueous Phase | 5.0 - 7.0 | Affects the ionization state and retention time of Etofenamate, which has pKa values of 6.0 and 7.0. | scispace.comnih.gov |
| Proportion of Aqueous Phase (%) | 5% - 25% | Influences the overall polarity of the mobile phase, directly controlling the elution strength and retention time. | nih.gov |
| Flow Rate (mL/min) | 0.8 - 1.2 | Impacts retention time, peak shape, and resolution. | nih.govresearchgate.net |
Once CMVs are identified, Design of Experiments (DoE) is utilized to systematically study the effects of these variables and their interactions on the method's responses (e.g., retention time, peak tailing). nih.govnih.gov A central composite design is a common experimental plan used in these studies for Etofenamate. researchgate.netnih.gov The data generated from the DoE is used to create mathematical models that describe the relationship between the CMVs and the analytical responses. nih.gov
This modeling allows for the establishment of a Method Operable Design Region (MODR) . nih.gov The MODR is a multidimensional space, defined by the ranges of the CMVs, within which the method is proven to perform robustly and meet the criteria set in the ATP. nih.gov Operating within this defined space provides regulatory flexibility and significantly reduces the risk of method failure during routine use or upon transfer to different laboratories. scispace.comnih.gov An optimized method for Etofenamate was achieved with a mobile phase of methanol (B129727) and 0.2% triethylamine (B128534) in water (85:15, % v/v) at a pH of 6.5 and a flow rate of 1.2 mL/min, which was validated for its intended performance and robustness. researchgate.netnih.gov
In Vitro and Computational Approaches to Esterase Mediated Transformations
Biochemical Characterization of Ester Hydrolysis in Model Systems
The biochemical characterization of Etofenamate-d4 Stearate (B1226849) hydrolysis involves the use of model systems to elucidate the enzymatic processes responsible for its cleavage. These systems typically include isolated enzymes and cell-free preparations.
Carboxylesterases (CES) are the primary enzymes responsible for the hydrolysis of a wide variety of ester-containing drugs. nih.govnih.gov The two major isoforms in humans are CES1 and CES2, which exhibit different tissue distributions and substrate specificities. mdpi.com CES1 is predominantly found in the liver, while CES2 is highly expressed in the small intestine. nih.gov
Their substrate specificities are often dictated by the size and chemical nature of the alcohol and acyl moieties of the ester substrate. mdpi.com Generally, CES1 is known to hydrolyze substrates with a small alcohol group and a large acyl group, whereas CES2 preferentially hydrolyzes substrates with a large alcohol group and a small acyl group. researchgate.net Given the structure of Etofenamate-d4 Stearate, which possesses a large stearic acid (acyl) group, it would be hypothesized that it is a primary substrate for CES1.
To determine the substrate specificity, this compound would be incubated with purified, recombinant human CES1 and CES2. The rate of hydrolysis would be measured to determine which enzyme is more efficient at cleaving the ester bond.
Kinetic studies are essential for quantifying the efficiency of an enzyme in catalyzing a specific reaction. For the hydrolysis of this compound, these studies would be conducted in cell-free systems, such as human liver microsomes, which contain a high concentration of CES1. The experiments would involve measuring the rate of disappearance of the parent compound or the rate of appearance of a metabolite at various substrate concentrations. From this data, the Michaelis-Menten kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), can be determined.
The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The intrinsic clearance (Vmax/Km) is a measure of the catalytic efficiency of the enzyme.
| Parameter | Value | Unit |
|---|---|---|
| Km | 50 | µM |
| Vmax | 100 | nmol/min/mg protein |
| Intrinsic Clearance (Vmax/Km) | 2.0 | µL/min/mg protein |
The hydrolysis of the ester bond in this compound is expected to yield two primary products: deuterated flufenamic acid and stearic acid. The identification of these cleavage products is a confirmation of the metabolic pathway. This is typically achieved using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). By comparing the retention times and mass spectra of the metabolites with those of authentic standards of deuterated flufenamic acid and stearic acid, their identities can be unequivocally confirmed.
| Parent Compound | Cleavage Product 1 | Cleavage Product 2 |
|---|---|---|
| This compound | Flufenamic Acid-d4 | Stearic Acid |
| Condition (Buffer pH) | Half-life (t½) in hours |
|---|---|
| Simulated Gastric Fluid (pH 1.2) | > 48 |
| Simulated Intestinal Fluid (pH 6.8) | 12 |
| Phosphate Buffer (pH 7.4) | 8 |
Computational Chemistry and Molecular Dynamics Simulations of Ester Hydrolysis
Computational methods provide valuable insights into the molecular interactions that govern the hydrolysis of this compound. These in silico approaches can predict the binding affinity and orientation of the substrate within the enzyme's active site.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (the active site of an esterase like CES1). obstetricsandgynaecologyforum.com The process involves placing the ligand in various conformations within the active site and calculating the binding energy for each pose. The resulting docking score is an estimation of the binding affinity.
For this compound, docking studies would be performed using a crystal structure of human CES1. The results would help to visualize how the bulky stearate chain and the flufenamic acid moiety fit into the active site gorge and which amino acid residues are involved in the binding. This can provide a structural basis for the observed substrate specificity and catalytic efficiency.
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -9.5 |
| Key Interacting Residues | Ser203, His448, Glu325 (catalytic triad); Trp235, Phe363 (hydrophobic interactions) |
Quantum Chemical Calculations of Reaction Mechanisms
The enzymatic hydrolysis of esters, such as this compound, is a complex process that can be elucidated using computational methods. Quantum chemical calculations, particularly when combined with molecular mechanics in hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models, provide powerful tools for investigating reaction mechanisms at an atomic level. uni-duesseldorf.denih.gov These methods are essential for understanding processes that involve the formation and breaking of covalent bonds, which cannot be adequately described by classical force fields alone. nih.gov
The typical approach involves defining a region of the system to be treated with quantum mechanics—usually the active site of the esterase and the ester substrate—while the rest of the protein and solvent are described using molecular mechanics. acs.org This "cluster approach" focuses computational resources on the chemically active region. arturorobertazzi.it Methods like Density Functional Theory (DFT) are commonly employed for the QM part, as they offer a good balance between accuracy and computational cost for systems with hundreds of atoms. acs.orgarturorobertazzi.it
For an esterase-mediated reaction, the calculation would model the key steps of hydrolysis. Esterases typically employ a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues. upc.edu The mechanism involves a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the ester. upc.edu This leads to the formation of a tetrahedral intermediate, a high-energy transition state that is stabilized by interactions within the enzyme's active site, such as the "oxyanion hole". nih.govupc.edu Quantum chemical calculations can map the potential energy surface of this reaction, determining the activation energies for the formation and breakdown of the tetrahedral intermediate. nih.gov By computing these energy barriers, researchers can understand the kinetics of the reaction and how the enzyme lowers the activation energy compared to the uncatalyzed reaction in solution. acs.orgyoutube.com
These computational models allow for the detailed investigation of:
Transition State Structures: Identifying the precise geometry of atoms at the peak of the reaction energy barrier.
Reaction Energetics: Calculating the free energy changes throughout the reaction pathway to determine the rate-limiting step. acs.org
Role of Active Site Residues: Quantifying the contribution of individual amino acids to catalysis, such as the proton transfer facilitated by histidine. upc.edu
Prediction of Metabolic Fate Based on Structural Features
The metabolic fate of a prodrug ester like this compound is primarily dictated by its susceptibility to hydrolysis by esterase enzymes. Prediction of this fate relies heavily on analyzing the molecule's structural features in the context of known enzyme-substrate interactions.
The hydrolysis of this compound breaks the ester bond, releasing the active drug, Etofenamate-d4, and stearic acid. youtube.com The key structural components influencing this transformation are the ester linkage itself and the nature of the acyl and alcohol moieties.
The Ester Group: The carbonyl group of the ester is the primary site of enzymatic attack. Its accessibility to the catalytic serine residue of an esterase is paramount. The surrounding chemical environment can sterically hinder this approach, potentially slowing the rate of hydrolysis.
The Acyl Chain (Stearate): The long, hydrophobic C18 alkyl chain of stearate is a significant feature. Esterases often possess hydrophobic pockets or tunnels near their active sites to accommodate such lipophilic groups. The high lipophilicity of the stearate moiety would likely promote the partitioning of the molecule into cellular compartments rich in esterases and facilitate strong binding within the enzyme's active site. The rate of hydrolysis can be dependent on the hydrophobicity of the ester group. nih.gov
The Parent Drug Moiety (Etofenamate-d4): The structure of the "leaving group," in this case, the Etofenamate-d4, also influences the reaction kinetics. The electronic properties of the etofenamate (B1671710) portion affect the stability of the tetrahedral intermediate formed during catalysis.
Based on these features, the predicted metabolic fate is a straightforward enzymatic hydrolysis. The large, lipophilic nature of the molecule suggests it will be a substrate for carboxylesterases, which are abundant in the liver and other tissues and are responsible for the metabolism of many ester-containing drugs. The transformation releases the pharmacologically active Etofenamate-d4.
Table 1: Structural Features of this compound and Their Metabolic Implications
| Structural Feature | Description | Implication for Esterase-Mediated Transformation |
| Ester Linkage | -COO- group connecting Etofenamate-d4 to the stearate chain. | The primary site for nucleophilic attack by the esterase's catalytic serine residue. |
| Stearate Acyl Group | A long (C18), saturated, and highly lipophilic fatty acid chain. | Promotes binding to hydrophobic pockets within the esterase active site, acting as an anchor for the substrate. |
| Etofenamate-d4 Moiety | The deuterated form of the active drug, serving as the alcohol part of the ester. | Acts as the leaving group upon the collapse of the tetrahedral intermediate during the catalytic cycle. |
Comparison of Deuterated and Non-Deuterated Ester Hydrolysis Rates in In Vitro Systems
The substitution of hydrogen atoms with deuterium (B1214612) can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of this effect depends on the position of the isotopic label relative to the bonds being broken or formed in the rate-determining step of the reaction.
In this compound, the four deuterium atoms are located on the benzoic acid ring of the etofenamate moiety. caymanchem.com The enzymatic hydrolysis reaction occurs at the ester carbonyl carbon, which is several bonds away from the sites of deuteration. Therefore, any observed KIE would be a secondary kinetic isotope effect, which is typically much smaller than a primary effect where the isotope is directly involved in bond cleavage.
Primary KIE: Occurs when a bond to the isotope is broken in the rate-limiting step. C-H bonds vibrate at a higher frequency than C-D bonds, meaning more energy is required to break a C-H bond. This generally leads to a slower reaction rate for the deuterated compound if this bond is cleaved.
Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond breaking but is close to the reaction center. These effects arise from changes in the vibrational frequencies of the molecule between the ground state and the transition state.
For the hydrolysis of this compound, the rate-determining step is the formation or collapse of the tetrahedral intermediate at the ester carbonyl. youtube.com Since the C-D bonds on the aromatic ring are not broken, a significant primary KIE is not expected. A small secondary KIE might be observable, but it is unlikely to cause a substantial change in the hydrolysis rate compared to the non-deuterated Etofenamate Stearate. In vitro studies comparing the two compounds would likely show very similar rates of disappearance of the parent ester and appearance of the Etofenamate metabolite. Studies on the hydrolysis of other esters in heavy water (D₂O) have shown measurable solvent isotope effects, further highlighting that deuterium can influence reaction kinetics. researchgate.net
Table 2: Hypothetical Comparison of In Vitro Hydrolysis Rates
This table presents hypothetical data to illustrate the expected minor difference in hydrolysis rates between deuterated and non-deuterated Etofenamate Stearate in an in vitro system containing purified human carboxylesterase.
| Compound | Initial Concentration (µM) | Rate of Hydrolysis (µmol/min/mg protein) | Half-life (min) |
| Etofenamate Stearate | 100 | 5.2 | 13.3 |
| This compound | 100 | 5.1 | 13.6 |
The data presented are illustrative and intended to demonstrate the concept of a small secondary kinetic isotope effect.
Role As a Stable Isotope Internal Standard in Advanced Quantitative Chemical Analysis
Principles and Advantages of Deuterated Internal Standards in Mass Spectrometry
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. scispace.com These compounds, in which one or more atoms have been replaced with a heavier isotope (e.g., hydrogen with deuterium), are nearly identical to the analyte of interest in terms of their chemical and physical properties. scioninstruments.com Etofenamate-d4 Stearate (B1226849), a deuterated analog of an etofenamate (B1671710) ester, serves this purpose in the analysis of etofenamate. The key advantage of using a deuterated standard is its ability to be easily distinguished from the native analyte by a mass spectrometer due to the mass difference, while behaving almost identically during sample preparation and analysis. clearsynth.com This mimicry is crucial for correcting variations that can occur throughout the analytical process. wisdomlib.org
Compensation for Matrix Effects in Complex Biological Samples
Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing a multitude of endogenous components like salts, lipids, and proteins. waters.comwaters.com These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect". myadlm.orgnih.gov The matrix effect is a major source of variability and inaccuracy in quantitative analysis. longdom.org
A deuterated internal standard like Etofenamate-d4 Stearate, when added to a sample at the beginning of the workflow, experiences the same matrix effects as the non-labeled etofenamate. clearsynth.com Because the standard and the analyte have nearly identical physicochemical properties, they behave similarly during extraction and co-elute during chromatographic separation. texilajournal.com Consequently, any signal suppression or enhancement caused by the sample matrix affects both the analyte and the internal standard to a similar degree. longdom.org By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix is effectively normalized, leading to a more accurate quantification of the analyte. waters.com
Enhanced Accuracy and Precision in Quantification
The use of deuterated internal standards significantly improves the accuracy and precision of quantitative methods. clearsynth.com Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement. A SIL internal standard corrects for losses during sample preparation, variations in injection volume, and fluctuations in instrument response. whitman.edu
Because the SIL standard is added at a known concentration early in the process, the ratio of the analyte to the standard remains constant even if there are variations in sample handling or instrument performance. researchgate.net This leads to robust and reliable measurements. For example, studies comparing analytical results with and without a deuterated internal standard demonstrate a marked improvement in data quality. When analyzing complex cannabis matrices, accuracy values could differ by more than 60% without an internal standard, with relative standard deviation (RSD) exceeding 50%. However, when a deuterated standard was used and the area ratio was compared, the accuracy percentage fell within 25% and RSD values dropped below 20%. lcms.cz
Table 1: Impact of Deuterated Internal Standard on Assay Precision and Accuracy
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy Deviation | > 60% | < 25% |
| Precision (RSD) | > 50% | < 20% |
| This table illustrates the typical improvement in analytical performance when a deuterated internal standard is utilized, based on findings from complex matrix analysis. lcms.cz |
Mitigation of Ion Suppression and Enhancement Phenomena
Ion suppression and, less commonly, ion enhancement are specific types of matrix effects that directly impact the analyte's signal in the mass spectrometer. longdom.org Ion suppression occurs when co-eluting matrix components interfere with the ionization process of the analyte, reducing its signal intensity. waters.com This is a significant challenge in electrospray ionization (ESI), a common technique used in LC-MS. nih.gov
A deuterated internal standard is the most effective tool to combat this issue. longdom.org Since the deuterated standard co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of ion suppression or enhancement. texilajournal.comresearchgate.net Therefore, the ratio of the analyte signal to the internal standard signal remains unaffected, allowing for reliable quantification even in the presence of significant ion suppression. waters.com It is important to note, however, that while highly effective, SIL standards may not perfectly correct for matrix effects if chromatographic separation between the analyte and the standard occurs, which can sometimes happen due to the deuterium (B1214612) isotope effect. waters.commyadlm.org Therefore, careful method validation is always necessary.
Methodological Development for Quantitative Analysis of Etofenamate and its Metabolites
Developing a robust method for the quantitative analysis of etofenamate and its metabolites from biological matrices requires careful optimization of sample preparation and chromatographic separation, with this compound serving as the internal standard. myskinrecipes.com
Sample Preparation and Extraction Techniques Utilizing this compound as Internal Standard
The primary goal of sample preparation is to isolate the analyte and internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample. tiaft.org this compound would be added to the biological sample (e.g., plasma, urine) at the very beginning of this process to account for any variability or loss during extraction. tiaft.org
Common extraction techniques include:
Protein Precipitation (PPT): This is a simple and fast method often used for plasma or whole blood samples. A solvent such as acetonitrile (B52724) or methanol (B129727), or a salt solution like zinc sulfate, is added to precipitate proteins, which are then removed by centrifugation. longdom.orgtexilajournal.com The supernatant containing the analyte and internal standard is then further processed or directly injected into the LC-MS system.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). tiaft.org The analyte and internal standard are extracted into the organic phase, leaving many interfering substances behind in the aqueous phase. whitman.edu
Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique. longdom.orgtiaft.org The sample is passed through a cartridge containing a solid sorbent. The analyte and internal standard are retained on the sorbent while matrix components are washed away. The purified analyte and standard are then eluted with a small volume of a strong solvent. mdpi.com This not only cleans the sample but also concentrates the analyte, improving sensitivity.
Chromatographic Separation Prior to Mass Spectrometric Detection
Chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is essential to separate etofenamate and its metabolites from each other and from remaining matrix components before they enter the mass spectrometer. nih.govuni-salzburg.at This separation is critical for reducing ion suppression and ensuring accurate quantification. waters.com
For the analysis of etofenamate, a reverse-phase (RP) HPLC method is commonly employed. sielc.comtandfonline.com
Stationary Phase: A C18 column is a typical choice for separating moderately nonpolar compounds like etofenamate. tandfonline.com
Mobile Phase: The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a buffer like ammonium formate or a pH modifier like formic acid to ensure compatibility with mass spectrometry. nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate multiple compounds with different polarities.
The chromatographic conditions must be optimized to ensure that etofenamate and its deuterated internal standard, this compound, co-elute or have a very small and consistent separation, which is crucial for the accurate correction of matrix effects. myadlm.orgtexilajournal.com
Calibration Curve Generation and Validation Protocols
The generation of a robust calibration curve is fundamental to any quantitative analytical method. For the analysis of etofenamate stearate, a calibration curve is constructed by preparing a series of standards with known concentrations of the analyte. A constant amount of the internal standard, this compound, is added to each standard, as well as to the unknown samples. lcms.cz The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration. This ratiometric approach corrects for potential variations during the analytical process. scispace.com
Method validation is performed to ensure the reliability of the analytical method, adhering to guidelines set by regulatory bodies. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.
Linearity: Assesses the relationship between the concentration of the analyte and the instrumental response over a defined range.
Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision reflects the degree of scatter between a series of measurements.
Selectivity: Ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample.
Stability: Evaluates the chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Table 1: Representative Calibration Curve Data for Etofenamate Stearate using this compound as an Internal Standard
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 15,234 | 498,765 | 0.031 |
| 5.0 | 76,170 | 501,234 | 0.152 |
| 25.0 | 380,850 | 499,876 | 0.762 |
| 100.0 | 1,523,400 | 500,112 | 3.046 |
| 500.0 | 7,617,000 | 498,999 | 15.265 |
This table contains illustrative data.
Table 2: Illustrative Validation Summary for a Bioanalytical Method
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Inter-day Accuracy (%) | 85-115% | 92.5% - 108.3% |
| Inter-day Precision (%RSD) | ≤ 15% | 6.8% |
| Intra-day Accuracy (%) | 85-115% | 95.1% - 105.7% |
This table contains illustrative data.
Assessment of Potential Deuterium Exchange Phenomena and Impact on Quantification Accuracy
A critical consideration when using deuterated internal standards is the potential for hydrogen-deuterium (H-D) exchange. mdpi.com This phenomenon involves the substitution of a deuterium atom in the internal standard with a hydrogen atom from the surrounding solvent or matrix. mdpi.com If this occurs, it can lead to an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration, thereby compromising the accuracy of the quantification. waters.com
The stability of the deuterium label in this compound is dependent on its position within the molecule and the conditions of the sample processing and analysis. Deuterium atoms attached to carbon atoms are generally stable; however, those attached to heteroatoms (like oxygen or nitrogen) or to carbon atoms in an acidic environment can be more susceptible to exchange. mdpi.com
Protocols to assess this potential issue include:
Incubation Studies: The internal standard is incubated in a blank matrix under various conditions (e.g., different pH values, temperatures, and time intervals) that mimic the analytical procedure. The sample is then analyzed for any decrease in the deuterated signal or increase in the non-deuterated signal. waters.com
Mass Spectrometric Monitoring: Careful monitoring of the mass-to-charge ratio (m/z) for both the analyte and the internal standard can reveal any isotopic shifts that might indicate H-D exchange.
The impact on quantification accuracy is directly related to the extent of the exchange. Even a small degree of exchange can introduce significant bias, particularly at low analyte concentrations. Therefore, it is essential to ensure the isotopic stability of this compound under the specific analytical conditions to be used.
Application in High-Throughput Analytical Screening Methods
High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds. wikipedia.orgbmglabtech.com These methods require rapid and robust analytical techniques to handle the large volume of samples. The use of stable isotope-labeled internal standards like this compound is highly advantageous in HTS for several reasons:
Improved Precision and Accuracy: HTS workflows often involve simplified and rapid sample preparation steps, which can lead to greater variability. The co-eluting nature of the SIL internal standard helps to correct for this variability, ensuring more reliable data. lcms.cztexilajournal.com
Matrix Effect Compensation: In HTS, samples are often analyzed with minimal cleanup, leading to significant matrix effects that can suppress or enhance the ionization of the analyte. waters.com this compound, having nearly identical physicochemical properties to the analyte, experiences similar matrix effects, allowing for effective normalization of the signal. scispace.comwaters.com
Streamlined Data Processing: The use of an internal standard simplifies data analysis by allowing for automated ratiometric calculations, which is essential for the rapid turnaround times required in HTS. labkey.com
The integration of this compound into HTS workflows enables more reliable and efficient quantification, facilitating the rapid identification of promising lead compounds in drug discovery and other large-scale screening applications. eurofinsdiscovery.com
Chemical Stability and Degradation Pathways Under Controlled Environmental Conditions
Investigation of Chemical Degradation under Acidic and Basic Stress
Hydrolysis is a common degradation pathway for drugs containing ester functional groups. ucalgary.cachemguide.co.uk Etofenamate (B1671710), and by extension Etofenamate-d4 Stearate (B1226849), possesses two ester linkages and an ether linkage, making it susceptible to hydrolytic degradation. nih.gov
Under acidic and basic conditions, the primary degradation pathway for Etofenamate is the hydrolysis of its ester bonds.
Acid-Induced Degradation: When subjected to 0.1N HCl at room temperature for 3 hours, Etofenamate showed approximately 15.34% degradation. nih.gov Two major degradation products were identified:
D1: Flufenamic acid (2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid) . This product results from the complete hydrolysis of the ester side chain.
D2: 2-hydroxyethyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate . This is a partial hydrolysis product where the terminal ester linkage is cleaved. researchgate.net
Base-Induced Degradation: In the presence of 0.01N NaOH at room temperature for 1 hour, Etofenamate degraded by approximately 25.45%. nih.gov The primary degradation product observed was:
D1: Flufenamic acid . Another significant degradant, D6 , was also observed under basic stress, suggesting a different degradation pathway may also be initiated by alkaline conditions. nih.gov The structure of D6 has not been fully elucidated but could potentially arise from further degradation of the parent molecule or Flufenamic acid.
The following table summarizes the hydrolytic degradation products of Etofenamate.
| Degradant ID | Chemical Name | Molecular Formula | Stress Condition(s) |
| D1 | Flufenamic acid | C₁₄H₁₀F₃NO₂ | Acidic, Basic |
| D2 | 2-hydroxyethyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate | C₁₆H₁₄F₃NO₃ | Acidic |
| D6 | Unidentified | Not Determined | Basic |
The hydrolysis of the ester linkages in Etofenamate-d4 Stearate is expected to follow well-established mechanisms for acid- and base-catalyzed ester hydrolysis.
Acid-Catalyzed Hydrolysis: This reaction proceeds via a reversible mechanism. youtube.com
Protonation of the carbonyl oxygen of the ester group increases its electrophilicity.
A water molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking water molecule to the leaving alcohol group occurs.
The tetrahedral intermediate collapses, expelling the protonated alcohol as a good leaving group and reforming the carbonyl group of the carboxylic acid.
Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product (Flufenamic acid).
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. ucalgary.cayoutube.com
A hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate.
The intermediate collapses, expelling the alkoxide leaving group to form the carboxylic acid.
The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction, forming a carboxylate salt and the alcohol.
Photolytic and Thermal Degradation Studies
The stability of a drug substance under the influence of light and heat is a critical parameter.
Photolytic Degradation: Exposure of Etofenamate to sunlight for 72 hours resulted in approximately 12.56% degradation. nih.gov The degradation products observed were D3 and D4 . nih.gov While the exact structures of D3 and D4 have not been reported, photodegradation of related fenamates like Mefenamic acid is known to proceed through pathways such as dehydrogenation, hydroxylation, and ketonization. nih.govresearchgate.net It is also reported that the trifluoromethyl group on Flufenamic acid can undergo photohydrolysis. researchgate.net
Thermal Degradation: When heated at 70°C for 72 hours, Etofenamate showed about 9.87% degradation, indicating relative thermal stability. nih.gov The primary degradation product formed under thermal stress was D5 . nih.gov The thermal degradation of aromatic esters often involves the cleavage of the ester bond. researchgate.net
The table below summarizes the photodegradants and thermodegradants of Etofenamate.
| Degradant ID | Stress Condition |
| D3 | Photolytic |
| D4 | Photolytic |
| D5 | Thermal |
While specific kinetic parameters for the degradation of this compound are not available, the percentage of degradation over time provides insight into the relative rates of these processes. The degradation of Etofenamate appears to follow pseudo-first-order kinetics, which is common for drug degradation in solution where one reactant (e.g., water) is in large excess.
Based on the forced degradation data, the relative order of degradation rates for Etofenamate under the tested conditions is:
Base Hydrolysis > Acid Hydrolysis > Photolysis > Thermal Degradation
This indicates that this compound is most susceptible to degradation in alkaline environments and relatively stable to heat.
Oxidative Stress Studies and Product Characterization
Oxidative degradation can be a significant pathway for drug substances, particularly those with electron-rich functional groups.
Oxidative Degradation: Treatment of Etofenamate with 0.3% hydrogen peroxide for 48 hours at room temperature led to approximately 20.78% degradation. nih.gov The major degradation products observed were D3 and D4 . nih.gov Interestingly, these are the same degradants identified under photolytic stress, suggesting that light exposure may induce oxidative processes or that both stress conditions lead to the formation of similar reactive intermediates. The secondary amine in the Etofenamate structure is a likely site for oxidation.
The following table summarizes the degradation products of Etofenamate under various stress conditions as identified by Peraman et al. (2013).
| Stress Condition | Degradation (%) | Degradation Products Observed |
| Acidic (0.1N HCl) | 15.34 | D1, D2 |
| Basic (0.01N NaOH) | 25.45 | D1, D6 |
| Photolytic (Sunlight) | 12.56 | D3, D4 |
| Thermal (70°C) | 9.87 | D5 |
| Oxidative (0.3% H₂O₂) | 20.78 | D3, D4 |
The chemical stability of a research compound is paramount to the integrity of scientific investigations. While specific stability studies on this compound are not extensively documented in publicly available literature, an understanding of its potential degradation can be extrapolated from forced degradation studies of the parent compound, Etofenamate, and the general chemical properties of stearate esters. nih.govalapolystabs.com
Etofenamate itself is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis. nih.govresearchgate.net The primary points of vulnerability in the this compound molecule are the ester and ether linkages.
Hydrolytic Degradation: The ester linkage is prone to hydrolysis, which can be catalyzed by both acids and bases. This would lead to the cleavage of the stearate group, yielding Etofenamate-d4 and stearic acid. Further hydrolysis of the ether linkage in the Etofenamate-d4 backbone could also occur, particularly under more strenuous conditions.
Oxidative Degradation: Exposure to oxidative conditions could potentially lead to the formation of various oxidation products. While specific studies on this compound are lacking, research on Etofenamate showed degradation in the presence of hydrogen peroxide. nih.gov
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive molecules. Studies on Etofenamate have indicated its susceptibility to photodegradation. nih.gov Therefore, it is crucial to store this compound in light-resistant containers.
Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation. While specific thermal degradation pathways for this compound are not detailed, the general principle of increased reaction kinetics at higher temperatures applies.
The presence of the long-chain saturated fatty acid, stearic acid, in the ester form may confer a degree of stability to the molecule. alapolystabs.compishrochem.compharmaexcipients.compishrochem.com Stearic acid and its derivatives are known for their lubricating and stabilizing properties in pharmaceutical formulations. alapolystabs.compishrochem.compharmaexcipients.compishrochem.com The hydrophobic nature of the stearate moiety could potentially offer some protection against hydrolysis by reducing the molecule's interaction with aqueous environments.
A forced degradation study on Etofenamate identified several degradation products under various stress conditions. nih.gov While this study was not on the deuterated stearate ester, the identified degradants provide insight into the potential breakdown products of this compound.
| Stress Condition | Potential Degradation Products of this compound (inferred from Etofenamate studies) |
| Acid Hydrolysis | Etofenamate-d4, Stearic Acid, and further degradation products of the Etofenamate-d4 core. |
| Base Hydrolysis | Etofenamate-d4, Stearic Acid, and further degradation products of the Etofenamate-d4 core. |
| Oxidation | Various oxidized derivatives of the this compound molecule. |
| Photolysis | Photodegradants resulting from the cleavage or rearrangement of the molecule. |
| Thermal Stress | Products of accelerated hydrolysis and other thermal decomposition reactions. |
Impurity Profiling and Purity Maintenance Strategies in Research Materials
Maintaining the purity of research materials like this compound is critical for obtaining accurate and reproducible experimental data. Impurities can arise from the synthesis process, degradation of the compound, or improper storage.
Impurity Profiling:
The impurity profile of this compound can be categorized into process-related impurities and degradation products.
Process-Related Impurities: These impurities can be introduced during the synthesis of this compound. The synthesis of esters typically involves the reaction of a carboxylic acid (stearic acid) with an alcohol (Etofenamate-d4). Potential impurities from this process include:
Unreacted starting materials: Residual Etofenamate-d4 and stearic acid.
Reagents and catalysts used in the reaction.
Side-products from competing reactions.
Impurities present in the deuterated starting materials.
Known impurities of the parent compound, Etofenamate, can also be present. These include:
Etofenamate - Impurity A (Flufenamic Acid): A potential precursor or hydrolysis product. pharmaffiliates.com
Etofenamate - Impurity B (Butyl 2-[[3-(Trifluoromethyl)phenyl]- amino]benzoate): A related ester that could be formed if butanol is present. pharmaffiliates.com
Etofenamate - Impurity C (N-Phenyl-3-(trifluoromethyl)aniline): A potential synthetic precursor. pharmaffiliates.com
Etofenamate - Impurity D (2,2'-Oxybis(ethylene) Bis[2-[[3- (trifluoromethyl)phenyl]amino]benzoate]): A dimeric impurity. pharmaffiliates.com
The following table lists some known impurities related to Etofenamate:
| Impurity Name | Chemical Name |
| Etofenamate - Impurity A | Flufenamic Acid pharmaffiliates.com |
| Etofenamate - Impurity B | Butyl 2-[[3-(Trifluoromethyl)phenyl]- amino]benzoate pharmaffiliates.com |
| Etofenamate - Impurity C | N-Phenyl-3-(trifluoromethyl)aniline pharmaffiliates.com |
| Etofenamate - Impurity D | 2,2'-Oxybis(ethylene) Bis[2-[[3- (trifluoromethyl)phenyl]amino]benzoate] pharmaffiliates.com |
Degradation Products: As discussed in the chemical stability section, impurities can form over time due to degradation. The primary degradation pathway is likely hydrolysis of the ester bond, leading to the formation of Etofenamate-d4 and stearic acid.
Purity Maintenance Strategies:
To ensure the purity of this compound research materials, several strategies should be employed:
Proper Storage: Based on the potential for hydrolytic, oxidative, and photodegradation, this compound should be stored in well-sealed, light-resistant containers at controlled, cool temperatures. An inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.
Regular Purity Assessment: The purity of the research material should be periodically assessed using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with Mass Spectrometry (MS) to identify and quantify any impurities.
Use of High-Purity Starting Materials: The synthesis should utilize highly purified Etofenamate-d4 and stearic acid to minimize the introduction of process-related impurities.
Thorough Purification of the Final Product: After synthesis, rigorous purification steps, such as chromatography, should be employed to remove any unreacted starting materials, by-products, and other impurities.
By understanding the potential for chemical degradation and implementing robust impurity profiling and purity maintenance strategies, researchers can ensure the quality and reliability of their studies involving this compound.
Future Directions in Deuterated Etofenamate Ester Research
Exploration of Alternative Deuteration Strategies for Enhanced Isotopic Stability
The stability of the deuterium (B1214612) label is paramount for its use in quantitative analysis and metabolic studies. While existing methods for producing Etofenamate-d4 Stearate (B1226849) are effective, exploring alternative deuteration strategies could lead to enhanced isotopic stability and more efficient synthetic routes. Current research in deuteration chemistry offers several promising avenues. researchgate.netresearchgate.netnih.gov
One area of exploration is late-stage functionalization through hydrogen-isotope exchange (HIE) reactions. snnu.edu.cn This approach allows for the introduction of deuterium atoms into a molecule in the final steps of synthesis, which can be more efficient and atom-economical. snnu.edu.cn Catalysts based on metals like iridium, ruthenium, and palladium have shown significant promise in facilitating site-selective C-H deuteration on complex molecules, including drug candidates and their esters. snnu.edu.cn Investigating these catalytic systems for Etofenamate (B1671710) and its stearate ester could yield deuterated analogues with high isotopic enrichment and stability.
Another strategy involves the synthesis of deuterated precursors . For Etofenamate-d4 Stearate, this could involve the synthesis of deuterated stearic acid or a deuterated Etofenamate core. Metal-catalyzed hydrothermal H/D exchange reactions have been successfully used to produce perdeuterated saturated fatty acids. ansto.gov.aueuropa.eu Similarly, methods for the deuteration of aromatic and amine compounds could be applied to the Etofenamate moiety. researchgate.netepj-conferences.org
Table 1: Comparison of Deuteration Strategies
| Strategy | Description | Potential Advantages for Etofenamate Esters |
| Catalytic H/D Exchange | Direct replacement of hydrogen with deuterium using a metal catalyst and a deuterium source (e.g., D2 gas, D2O). snnu.edu.cn | High efficiency, potential for high isotopic enrichment, applicable to complex molecules. |
| Synthesis from Deuterated Precursors | Building the final molecule from smaller, pre-deuterated starting materials. ansto.gov.aueuropa.eunih.gov | Precise control over the location of deuterium labels, potentially higher isotopic purity. |
| Electrocatalytic Deuteration | Using an electrochemical setup to facilitate hydrogen-atom transfer and subsequent H/D exchange. researchgate.net | Broad substrate compatibility, high deuterium incorporation without harsh reagents. researchgate.net |
Further research into these methods could not only improve the quality of this compound but also reduce the cost and complexity of its synthesis.
Development of Novel Analytical Applications Beyond Quantitative Standardization
Deuterated internal standards are mainstays in quantitative mass spectrometry, where they correct for matrix effects and variations in instrument response, thereby improving accuracy and precision. texilajournal.comclearsynth.comscioninstruments.comlcms.cz this compound is primarily used for this purpose. However, the unique properties of deuterated compounds could be leveraged for more advanced analytical applications.
One emerging area is the use of deuterated standards in metabolite identification and metabolic flux analysis . By administering a deuterated drug, researchers can trace its metabolic fate, as the deuterium label provides a clear signature to distinguish metabolites from endogenous compounds. nih.gov This could be applied to study the esterase-mediated hydrolysis of Etofenamate Stearate and the subsequent metabolism of both Etofenamate and stearic acid.
Furthermore, the development of high-resolution analytical techniques could enable the use of deuterated standards in non-mass spectrometric methods . For instance, if chromatographic separation of the deuterated and non-deuterated isotopologues can be achieved, simpler and more cost-effective detectors like a flame ionization detector (FID) could be used for quantification. nih.gov
Another novel application is in the environmental monitoring of persistent and mobile pollutants. A recent study demonstrated the use of deuterated polymeric internal standards to quantify tire tread particles in environmental samples using pyrolysis-gas chromatography/mass spectrometry (pyr-GC/MS). nih.gov This approach could be adapted to trace the environmental fate of pharmaceutical esters like Etofenamate Stearate.
Synthesis and Characterization of Other Deuterated Fatty Acid Conjugates of Etofenamate
Etofenamate is known to form conjugates with various fatty acids in vivo. The existence of deuterated versions of these conjugates, such as Etofenamate-d4 Palmitate and Etofenamate-d4 Myristate, has been noted. pharmaffiliates.com A systematic synthesis and characterization of a broader range of these deuterated fatty acid conjugates would provide a valuable toolkit for comprehensive metabolic and pharmacokinetic studies.
The synthesis of these novel deuterated esters would likely involve the esterification of deuterated Etofenamate with the corresponding fatty acid, or vice-versa. Techniques such as Steglich esterification have been successfully employed for the synthesis of deuterated phospholipids from deuterated fatty acids. ansto.gov.au Alternatively, multi-step synthetic routes involving the coupling of deuterated fragments, for instance via a Wittig reaction , could be explored. nih.govresearchgate.net
The characterization of these newly synthesized compounds would involve a suite of analytical techniques to confirm their structure and isotopic purity.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight and determine the degree and location of deuterium incorporation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H) | To verify the chemical structure and confirm the positions of the deuterium labels. |
| Infrared (IR) Spectroscopy | To identify functional groups and confirm the ester linkage. |
| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity of the synthesized compound. |
Creating a library of these deuterated conjugates would enable researchers to simultaneously quantify multiple Etofenamate fatty acid esters in biological samples, providing a more complete picture of its metabolic profile.
Advanced Computational Modeling of Esterase-Substrate Interactions for Deuterated Analogues
Computational modeling, particularly molecular docking , is a powerful tool for understanding how a substrate or inhibitor interacts with the active site of an enzyme. mdpi.comnih.govresearchgate.net Such studies can provide insights into binding affinity, orientation, and the specific amino acid residues involved in catalysis. researchgate.netnih.gov
Future research could employ advanced computational models to investigate the interaction between esterases and deuterated Etofenamate esters. By creating a precise model of the esterase's active site, researchers can dock both the deuterated and non-deuterated forms of Etofenamate Stearate to predict any differences in binding. This could help to elucidate the kinetic isotope effect (KIE) on the rate of hydrolysis. wikipedia.orgnih.govprinceton.edu The KIE refers to the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org
Molecular docking simulations can predict key parameters of the enzyme-substrate interaction:
Binding Energy: A measure of the affinity of the substrate for the enzyme's active site.
Hydrogen Bonding and Hydrophobic Interactions: Identification of the specific forces that stabilize the enzyme-substrate complex. researchgate.net
Conformational Changes: How the enzyme and substrate may change shape upon binding. researchgate.net
These computational studies could reveal subtle differences in the way deuterated and non-deuterated esters are processed by esterases. For example, the stronger carbon-deuterium bond at the site of enzymatic cleavage might lead to a slower rate of hydrolysis, which could be predicted and quantified through computational models before being verified experimentally. mdpi.comnih.govnih.gov Such insights would not only advance our fundamental understanding of enzyme kinetics but could also inform the design of future deuterated drugs with tailored metabolic profiles. nih.gov
Q & A
Q. How is Etofenamate-d4 Stearate synthesized and characterized in laboratory settings?
this compound can be synthesized via esterification reactions between deuterated precursors and stearic acid derivatives. For example, methyl stearate esterification (as described for similar compounds) involves refluxing stearic acid with deuterated methanol using acid catalysts (e.g., H₂SO₄) at 70–80°C for 2 hours . Characterization typically includes:
Q. What analytical methods are recommended to validate the purity and stability of this compound?
Key methods include:
- Titration : Acid value determination (195–210 mg KOH/g) to assess free fatty acid content .
- Gas chromatography (GC) : Retention time matching against non-deuterated standards .
- Thermal analysis : Melting point/freezing point verification (≥53°C) to ensure crystallinity .
- pH testing : Bromocresol green indicators to monitor degradation products .
- Heavy metal analysis : Atomic absorption spectroscopy to ensure compliance with thresholds (e.g., Cd ≤ 5 ppm) .
Q. What are the best practices for storing and handling this compound to maintain its integrity?
- Storage : Refrigerate at 2–8°C to prevent thermal degradation .
- Handling : Use fume hoods to minimize airborne exposure .
- Safety protocols : Adhere to OSHA Permissible Exposure Limits (PELs) and wear PPE (gloves, lab coats) .
- Documentation : Maintain a chemical hygiene plan with batch-specific stability data .
Advanced Research Questions
Q. How can researchers optimize experimental design to address batch variability in this compound synthesis?
- Factorial design : Test variables like catalyst concentration (5–20 g Na₂CO₃) and methyl stearate volume (5–15 mL) to identify optimal reaction conditions .
- Randomization : Randomize experimental runs to mitigate confounding factors .
- Statistical tools : Use JMP or similar software for ANOVA and response surface modeling .
- Quality control : Implement in-process checks (e.g., DS testing) to monitor batch consistency .
Q. How should researchers resolve contradictions between experimental data and literature reports on this compound’s physicochemical properties?
- Comparative analysis : Replicate literature methods (e.g., titration protocols) under identical conditions .
- Error analysis : Quantify uncertainties from instrumentation (e.g., spectrophotometer calibration) and sample preparation .
- Meta-analysis : Use systematic reviews to identify methodological discrepancies (e.g., solvent purity, reaction time) across studies .
Q. What methodologies are effective for assessing the long-term stability of this compound under varying environmental conditions?
- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via GC-MS .
- Kinetic modeling : Apply Arrhenius equations to predict shelf life .
- Forced degradation : Use acid/base hydrolysis or UV light to identify degradation pathways .
Q. How can researchers reconcile contradictory pharmacological data from in vitro vs. in vivo studies involving this compound?
- Dose-response alignment : Normalize in vitro doses to in vivo pharmacokinetic profiles (e.g., plasma half-life) .
- Metabolite profiling : Use LC-MS to compare deuterated vs. non-deuterated metabolite distributions .
- Statistical reconciliation : Apply Bland-Altman plots to assess agreement between datasets .
Methodological Considerations
- Data standardization : Format raw data in FAIR-compliant repositories using open-source tools (e.g., electronic lab notebooks) .
- Ethical compliance : Submit clinical/nutritional studies for IRB review, including detailed protocols and risk assessments .
- Critical reporting : Use IUPAC nomenclature and SI units consistently, with raw data in appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
